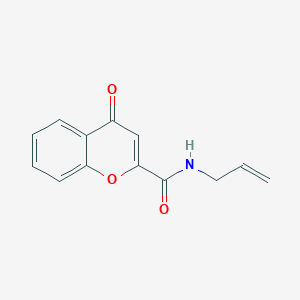

N-allyl-4-oxo-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

4-oxo-N-prop-2-enylchromene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-2-7-14-13(16)12-8-10(15)9-5-3-4-6-11(9)17-12/h2-6,8H,1,7H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJQBFKOJFADGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC(=O)C2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation

This method involves the condensation of 2-hydroxyacetophenone derivatives with ethyl cyanoacetate in the presence of a base. For example, 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid is synthesized via Knoevenagel cyclization, followed by hydrolysis to yield the carboxylic acid intermediate. Reaction conditions typically include:

-

Solvent: Ethanol or DMF

-

Catalyst: Piperidine or triethylamine

-

Temperature: Reflux (80–100°C)

-

Yield: 70–85%

The resulting chromene-3-carboxylic acid is then functionalized at the 2-position through nitration or halogenation, depending on the desired substitution pattern.

Claisen-Schmidt Condensation

An alternative route employs the Claisen-Schmidt condensation between 2-hydroxybenzaldehyde and diketones. For instance, 3-formylchromone (4-oxo-4H-chromene-3-carbaldehyde) is synthesized by reacting 2-hydroxybenzaldehyde with ethyl acetoacetate under acidic conditions. This method is advantageous for introducing formyl groups at the 3-position, which can later be oxidized to carboxylic acids.

Amide Bond Formation

The conversion of 4-oxo-4H-chromene-2-carboxylic acid to the corresponding carboxamide is critical for introducing the allyl group. Two principal methods are documented:

Direct Aminolysis with Allylamine

The carboxylic acid is treated with allylamine in the presence of coupling agents such as ethyl chloroformate or dicyclohexylcarbodiimide (DCC). For example:

-

Reagents: 4-Oxo-4H-chromene-2-carboxylic acid, allylamine, DCC

-

Solvent: Dry THF or DMF

-

Temperature: 0°C to room temperature

This method requires strict anhydrous conditions to prevent hydrolysis of the coupling agent.

Carboxylic Acid Activation via Mixed Anhydrides

To circumvent the use of costly coupling agents, mixed anhydrides generated in situ from ethyl chloroformate and triethylamine are employed. The anhydride intermediate reacts with allylamine to yield the carboxamide. Key parameters include:

-

Molar Ratio: 1:1.2 (acid:amine)

-

Reaction Time: 12–24 hours

The introduction of the allyl group to the carboxamide nitrogen is achieved through nucleophilic substitution or Mitsunobu reactions.

Nucleophilic Allylation with Allyl Bromide

This widely adopted method involves treating the sodium salt of 4-oxo-4H-chromene-2-carboxamide with allyl bromide in a polar aprotic solvent:

-

Base: Potassium carbonate or sodium hydride

-

Solvent: DMF or acetone

-

Temperature: 60–80°C

For instance, 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid was allylated using allyl bromide and K₂CO₃ in DMF, achieving a 93% yield after recrystallization.

Microwave-Assisted Allylation

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A representative protocol includes:

-

Reactants: 4-Oxo-4H-chromene-2-carboxamide, allyl bromide

-

Solvent: DMF

-

Microwave Conditions: 150°C, 300 W, 20 minutes

This method reduces reaction times from hours to minutes while maintaining high purity.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, highlighting their advantages and limitations:

| Method | Conditions | Yield (%) | Purification | Key Advantage |

|---|---|---|---|---|

| Knoevenagel + Aminolysis | Ethanol, piperidine, reflux | 70–85 | Column chromatography | High regioselectivity |

| Claisen-Schmidt + Allylation | H₂SO₄ catalyst, DMF, 80°C | 65–75 | Recrystallization | Cost-effective reagents |

| Microwave Allylation | DMF, 150°C, 20 min | 88–90 | Filtration | Rapid synthesis |

Optimization and Challenges

Solvent Effects

DMF emerges as the optimal solvent for allylation due to its high polarity and ability to dissolve inorganic bases. However, its high boiling point complicates removal, necessitating alternative solvents like acetone for recrystallization.

Byproduct Formation

Competing O-allylation is a common side reaction, particularly under alkaline conditions. Strategies to suppress this include:

Chemical Reactions Analysis

Types of Reactions: N-allyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the chromone core, leading to the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to introduce new functional groups.

Major Products Formed:

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-allyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key differences between N-allyl-4-oxo-4H-chromene-2-carboxamide and similar chromene carboxamides arise from substituent type and position:

- Positional Effects: The 4-oxo group in the target compound vs.

- Solubility : The allyl group may improve lipophilicity compared to polar sulfamoyl or methoxy groups in analogs 12 and 13b .

Spectroscopic and Analytical Data

While specific data for this compound is unavailable, comparisons can be inferred:

- IR Spectroscopy : Expected peaks include C=O (1660–1680 cm⁻¹ for carboxamide and ketone) and N–H (3200–3350 cm⁻¹), similar to compound 12 .

- NMR : The allyl group would show distinct ¹H-NMR signals (δ 4.5–5.5 ppm for vinyl protons and δ 3.5–4.0 ppm for allylic CH₂), absent in sulfamoyl/methoxyphenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.